molecular formula C3F8N2 B14658076 Carbonohydrazonic difluoride, bis(trifluoromethyl)- CAS No. 45082-85-7

Carbonohydrazonic difluoride, bis(trifluoromethyl)-

Cat. No.: B14658076
CAS No.: 45082-85-7
M. Wt: 216.03 g/mol
InChI Key: GTGIYMFHLCGIFU-UHFFFAOYSA-N
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Description

Carbonohydrazonic difluoride, bis(trifluoromethyl)- is a chemical compound with the molecular formula C3F8N2 It is known for its unique structure, which includes two trifluoromethyl groups attached to a carbonohydrazonic difluoride core

Chemical Reactions Analysis

Types of Reactions

Carbonohydrazonic difluoride, bis(trifluoromethyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.

    Reduction: Reduction reactions can convert the compound into lower oxidation state derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of carbonohydrazonic difluoride, bis(trifluoromethyl)- include:

    Oxidizing agents: Such as hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reducing agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Nucleophiles: Such as amines, thiols, and alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while nucleophilic substitution can produce a variety of substituted derivatives.

Scientific Research Applications

Carbonohydrazonic difluoride, bis(trifluoromethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of carbonohydrazonic difluoride, bis(trifluoromethyl)- involves its interaction with molecular targets through its fluorine atoms. The strong electronegativity of fluorine allows the compound to participate in various chemical reactions, including hydrogen bonding and dipole interactions. These interactions can influence the compound’s reactivity and stability, making it a valuable tool in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbonohydrazonic difluoride, bis(trifluoromethyl)- is unique due to its dual trifluoromethyl groups and difluoride core, which confer distinct chemical properties. These features make it particularly useful in applications requiring high chemical stability and reactivity.

Properties

CAS No.

45082-85-7

Molecular Formula

C3F8N2

Molecular Weight

216.03 g/mol

IUPAC Name

N-(difluoromethylideneamino)-1,1,1-trifluoro-N-(trifluoromethyl)methanamine

InChI

InChI=1S/C3F8N2/c4-1(5)12-13(2(6,7)8)3(9,10)11

InChI Key

GTGIYMFHLCGIFU-UHFFFAOYSA-N

Canonical SMILES

C(=NN(C(F)(F)F)C(F)(F)F)(F)F

Origin of Product

United States

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